Nosiheptide (NOS) is a sulfur-containing peptide antibiotic primarily produced by Streptomyces actuosus. [, , ] It belongs to the thiopeptide family, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by their highly modified, sulfur-rich structures. [, , , , , ] Nosiheptide exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [, , , , ]
This distinct antibacterial profile makes nosiheptide a valuable tool for studying bacterial resistance mechanisms and exploring novel therapeutic strategies against challenging infections. Its role as a growth promoter in livestock has also been extensively investigated. [, , , , , , , , , , , , , , , , , , , ]
Nosiheptide is primarily sourced from Streptomyces actuosus, a soil-dwelling actinomycete known for producing various bioactive compounds. The biosynthesis of nosiheptide involves multiple genes and enzymes that facilitate the assembly of its intricate structure through a series of biochemical reactions.
Nosiheptide belongs to the class of thiopeptides, which are a subset of ribosomally synthesized and post-translationally modified peptides. Thiopeptides are characterized by their thiazole and oxazole rings, as well as their ability to inhibit protein synthesis in bacterial cells.
The biosynthesis of nosiheptide involves several key enzymes, including NosI, NosJ, NosN, and NosK. These enzymes work in concert to modify precursor molecules into the final thiopeptide structure.
Technical details include purification techniques such as nickel affinity chromatography and size-exclusion chromatography to isolate these enzymes for study .
Nosiheptide has a complex molecular structure that includes:
The molecular formula for nosiheptide is , indicating its rich composition of carbon, hydrogen, nitrogen, oxygen, and sulfur .
The structural elucidation has been supported by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the presence of characteristic thiopeptide features .
The biosynthetic pathway of nosiheptide involves several key reactions:
These reactions illustrate a sophisticated mechanism where enzyme-substrate interactions dictate the flow of biosynthetic intermediates .
Nosiheptide exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds to ribosomal RNA within the ribosome, disrupting peptide bond formation and ultimately leading to cell death.
Data from studies indicate that nosiheptide's binding affinity to ribosomal components is crucial for its efficacy against resistant bacterial strains .
Relevant analyses have shown that modifications in pH and ionic strength can significantly impact its solubility and stability .
Nosiheptide has several applications in scientific research:
Nosiheptide (NOS) belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily. Its biosynthesis initiates with a genetically encoded precursor peptide, NosM, expressed by Streptomyces actuosus ATCC 25421. NosM comprises two distinct domains: a 50-amino acid N-terminal leader peptide and a 13-amino acid C-terminal core peptide [1] [9]. Crucially, only the first 12 residues of the core peptide are incorporated into the mature nosiheptide scaffold; the 13th residue undergoes proteolytic removal during maturation [3] [9]. Genome sequencing of S. actuosus revealed the nos biosynthetic gene cluster spanning ~35 kb and harboring 26 genes dedicated to precursor peptide modification, export, and regulation [1] [9]. The core peptide sequence (e.g., Cys-Ile-Thr-Cys-Cys-Ser-Gly-Cys-Ala-Cys-Thr-Gly for positions 1-12) serves as the template upon which extensive structural modifications are imposed, transforming a linear ribosomal product into a highly constrained, bioactive antibiotic [9].
Table 1: Key Features of the Nosiheptide Precursor Peptide NosM
Domain | Length (aa) | Function | Fate in Maturation |
---|---|---|---|
Leader Peptide | 50 | Facilitates recognition by modification enzymes; guides proper PTMs | Proteolytically removed |
Core Peptide | 13 | Serves as scaffold for extensive PTMs to form the thiopeptide macrocycle | Residues 1-12 incorporated; Residue 13 removed |
The transformation of serine, threonine, and cysteine residues within the NosM core peptide into azoline/azole heterocycles exemplifies a conserved strategy in RiPP biosynthesis. This process is orchestrated by a dedicated enzyme complex: NosGH and NosF [2] [9]. NosGH acts as a cyclodehydratase homologous to YcaO-like enzymes found in diverse RiPP pathways (e.g., lanthipeptides, cyanobactins). It catalyzes the ATP-dependent nucleophilic attack of cysteine thiols (or serine/threonine hydroxyls) on the preceding carbonyl carbon, resulting in dehydration and the formation of thiazoline (or oxazoline) rings [2] [9]. Subsequently, the flavin mononucleotide (FMN)-dependent dehydrogenase NosF oxidizes these thiazoline/oxazoline intermediates to their aromatic counterparts, thiazoles, contributing to the rigidity and electron-rich nature characteristic of the thiopeptide scaffold [2] [9]. The NosGH/NosF system demonstrates significant homology to enzyme pairs in other thiopeptide pathways (e.g., tsr cluster for thiostrepton, tcl cluster for thiocillin) and broader RiPP classes, highlighting an evolutionarily conserved enzymatic logic for introducing azole-based structural constraints [7] [9].
The leader peptide of NosM is not a passive bystander but plays an active and indispensable role in directing the biosynthetic cascade. While its exact sequence is less conserved than the core peptide across thiopeptides, its structural presentation and recognition by modifying enzymes are critical. Experimental mutagenesis of the NosM leader peptide sequence disrupts the efficiency and fidelity of downstream post-translational modifications (PTMs), including cyclodehydration/dehydrogenation and indole side ring attachment [4] [9]. This suggests the leader peptide acts as a molecular recognition handle, facilitating the correct spatial orientation of the core peptide within the active sites of the modification enzymes like NosGH, NosF, and the indole-processing machinery [4]. Furthermore, the leader peptide likely prevents premature folding or aggregation of the hydrophobic core peptide and may also interact with transporter proteins or regulatory elements within the biosynthetic cluster [4]. Its eventual proteolytic removal (likely by a dedicated, yet unidentified, peptidase) signifies the completion of core modifications and releases the mature thiopeptide for cellular export.
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